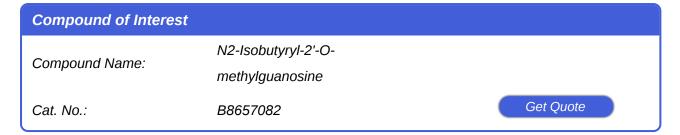


N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides an in-depth overview of **N2-IsobutyryI-2'-O-methylguanosine**, a modified nucleoside critical for research in molecular biology and drug development. This document details its chemical properties, applications in mRNA synthesis, and its potential as an anticancer agent, offering valuable information for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

Herein, we summarize the essential chemical and physical data for **N2-Isobutyryl-2'-O-methylguanosine**.

Property	Value	Reference(s)
CAS Number	63264-29-9	[1][2]
Molecular Weight	367.36 g/mol	[1]
Molecular Formula	C15H21N5O6	[1]

Application in mRNA Synthesis: Co-transcriptional Capping



N2-IsobutyryI-2'-O-methylguanosine is a crucial component in the synthesis of 5' cap analogs, particularly anti-reverse cap analogs (ARCAs), used in the in vitro transcription of messenger RNA (mRNA). The 5' cap is essential for the stability, nuclear export, and efficient translation of eukaryotic mRNA. The 2'-O-methyl modification helps to ensure the cap analog is incorporated in the correct orientation during transcription, a critical factor for the biological activity of the resulting mRNA.

Experimental Protocol: Co-transcriptional Capping of mRNA using an ARCA Analog

This protocol outlines a general method for the co-transcriptional capping of mRNA using a dinucleotide cap analog that incorporates **N2-IsobutyryI-2'-O-methylguanosine**. This process is typically performed using a commercially available in vitro transcription kit.

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- Ribonucleoside triphosphates (ATP, CTP, UTP)
- Guanosine triphosphate (GTP)
- N2-IsobutyryI-2'-O-methylguanosine-containing cap analog (e.g., an ARCA)
- Transcription Buffer
- RNase Inhibitor
- DNase I, RNase-free
- Nuclease-free water
- RNA purification system (e.g., spin columns or magnetic beads)

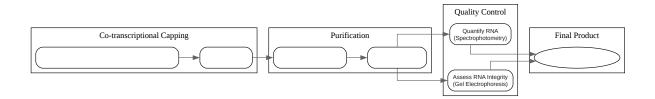
Methodology:



- Transcription Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. It is important to add the components in the specified order to prevent precipitation of the DNA template.
 - Nuclease-free water to a final volume of 20 μL
 - Transcription Buffer (10X) 2 μL
 - ATP, CTP, UTP (10 mM each) 2 μL each
 - GTP (10 mM) 0.5 μL
 - ARCA cap analog (10 mM) 4 μL (A 4:1 ratio of cap analog to GTP is often recommended)
 - Linearized DNA template (0.5-1.0 μg) X μL
 - RNase Inhibitor 1 μL
 - T7 RNA Polymerase 2 μL
- Incubation: Gently mix the components by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 hours.
- DNase Treatment: To remove the DNA template, add 1 μ L of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
- RNA Purification: Purify the capped mRNA from the reaction mixture using an appropriate RNA purification kit according to the manufacturer's instructions. This step will remove enzymes, unincorporated nucleotides, and salts.
- Quality Control: Assess the integrity and concentration of the synthesized capped mRNA using methods such as agarose gel electrophoresis and UV-Vis spectrophotometry (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Experimental Workflow Diagram





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Co-transcriptional mRNA Capping Workflow

Potential Anticancer Applications

Purine nucleoside analogs, including N2-modified guanosine derivatives, are a class of compounds with established antitumor activity. Their mechanism of action generally involves interference with nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells.

While specific studies on the anticancer mechanism of N2-IsobutyryI-2'-O-methylguanosine are limited, the broader class of N2-modified guanosine analogs has been shown to inhibit cap-dependent translation. The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a protein that is often overexpressed in various cancers and plays a crucial role in promoting cell proliferation and survival. By acting as competitive inhibitors of eIF4E binding to capped mRNA, N2-modified cap analogs can disrupt the initiation of translation of key oncogenic proteins.

Furthermore, purine analogs can be metabolized within the cell into fraudulent nucleotides. These can be incorporated into DNA and RNA, leading to the inhibition of polymerases, chain termination, and ultimately, cell cycle arrest and apoptosis. The mTOR signaling pathway, a central regulator of cell growth and proliferation, is often hyperactivated in cancer and is a key driver of nucleotide synthesis. It is plausible that purine analogs could exert their anticancer effects in part by disrupting the metabolic outputs of the mTOR pathway.

Putative Signaling Pathway in Cancer Cells

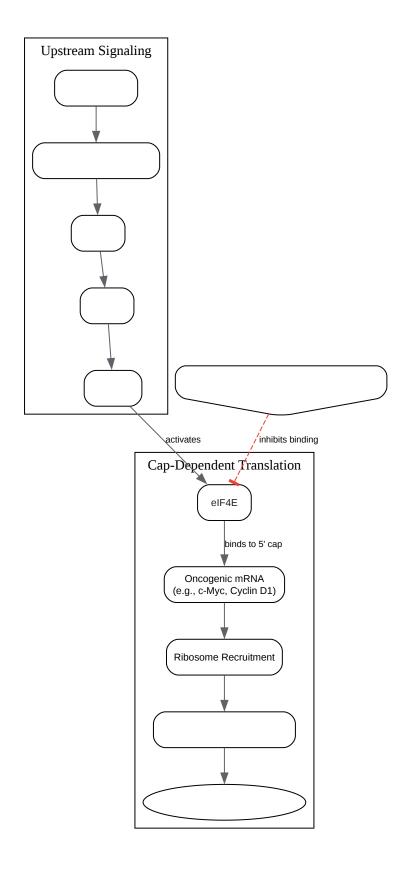


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The following diagram illustrates a potential mechanism by which N2-modified guanosine analogs could exert their anticancer effects by targeting cap-dependent translation, a process downstream of pro-survival signaling pathways like PI3K/AKT/mTOR.





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Targeting Cap-Dependent Translation



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- To cite this document: BenchChem. [N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8657082#n2-isobutyryl-2-o-methylguanosine-cas-number-and-molecular-weight]

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